![molecular formula C18H28NO6PS B15165933 S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate CAS No. 500573-41-1](/img/structure/B15165933.png)
S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an ethoxy group, a nitrophenoxy group, and a phosphoryl group attached to an octyl chain, which is further linked to an ethanethioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the Ethoxy(4-nitrophenoxy)phosphoryl Intermediate: This step involves the reaction of 4-nitrophenol with ethyl chloroformate in the presence of a base such as triethylamine to form the ethoxy(4-nitrophenoxy)phosphoryl intermediate.
Attachment of the Octyl Chain: The intermediate is then reacted with 1-bromo-octane under nucleophilic substitution conditions to attach the octyl chain.
Formation of the Ethanethioate Moiety: Finally, the octyl-substituted intermediate is reacted with ethanethiol in the presence of a suitable catalyst to form the ethanethioate moiety.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.
Analyse Des Réactions Chimiques
Types of Reactions
S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoryl and ethanethioate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the nitrophenoxy group can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-{8-[Methoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate
- S-{8-[Ethoxy(4-aminophenoxy)phosphoryl]octyl} ethanethioate
- S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]hexyl} ethanethioate
Uniqueness
S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the ethoxy group enhances its solubility and stability, while the nitrophenoxy and phosphoryl groups contribute to its biological activity and interaction with molecular targets.
Propriétés
Numéro CAS |
500573-41-1 |
|---|---|
Formule moléculaire |
C18H28NO6PS |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
S-[8-[ethoxy-(4-nitrophenoxy)phosphoryl]octyl] ethanethioate |
InChI |
InChI=1S/C18H28NO6PS/c1-3-24-26(23,25-18-12-10-17(11-13-18)19(21)22)14-8-6-4-5-7-9-15-27-16(2)20/h10-13H,3-9,14-15H2,1-2H3 |
Clé InChI |
DDKGZRSHISMAKS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCCCCCCSC(=O)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B15165853.png)
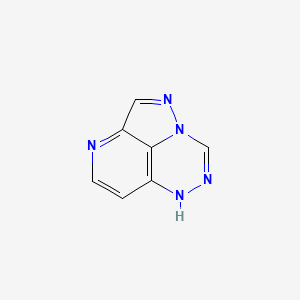
![1-(4-Methylphenyl)-2-[(3-phenylprop-2-en-1-yl)oxy]ethan-1-one](/img/structure/B15165866.png)
![Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]-](/img/structure/B15165870.png)
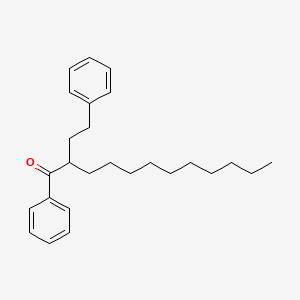
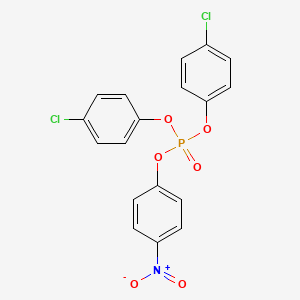
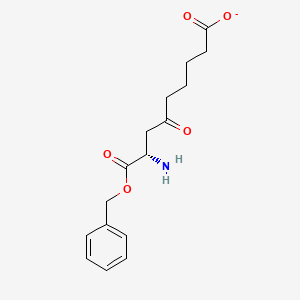
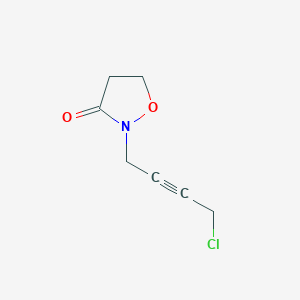
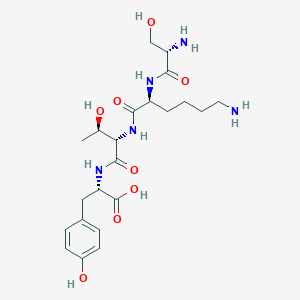
![2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine](/img/structure/B15165919.png)
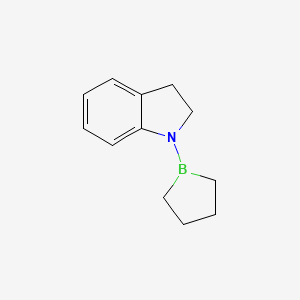
![Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B15165928.png)

![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)-](/img/structure/B15165943.png)
